

Physical and chemical properties of Cinchonidine

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Compound of Interest

Compound Name: Cinchonidine

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An In-depth Technical Guide to the Physical and Chemical Properties of **Cinchonidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonidine is a prominent member of the Cinchona alkaloids, a class of natural products extracted from the bark of the Cinchona tree.[1][2] As a stereoisomer of cinchonine, it has garnered significant attention in various scientific fields, including asymmetric synthesis, catalysis, and pharmacology.[2][3][4][5] Its applications range from serving as a chiral ligand in the production of enantiomerically pure compounds to its use in the manufacturing of antimalarial and antiarrhythmic drugs.[1][6][7] This guide provides a comprehensive overview of the core physical and chemical properties of **Cinchonidine**, detailed experimental protocols for their determination, and an examination of its known interactions with cellular signaling pathways.

General and Chemical Properties

Cinchonidine, with the IUPAC name (R)-8-methoxy-8-azabicyclo[3.2.1]oct-6-ene, is a complex heterocyclic alkaloid.[3] It is structurally characterized by a quinoline ring linked to a quinuclidine nucleus. This distinct three-dimensional arrangement is fundamental to its chiral properties and biological activity. It is stable under normal conditions but is noted to be sensitive to light and incompatible with strong oxidizing agents.[8][9]

Table 1: General and Chemical Identification

Property	Value	Reference
IUPAC Name	(R)---INVALID-LINK--methanol	[3]
Synonyms	(-)-Cinchonidine, Cinchovatine, (8S,9R)-Cinchonidine	[4]
CAS Number	485-71-2	[3]
Molecular Formula	C ₁₉ H ₂₂ N ₂ O	[3][6]
Molar Mass	294.39 g/mol - 294.43 g/mol	[3][4][6]
Appearance	White or almost white crystalline powder; fine, colorless needles.	[2][6]

Physical Properties

The physical characteristics of **Cinchonidine** are well-documented and crucial for its handling, formulation, and application in various chemical processes.

Table 2: Key Physical Properties

Property	Value	Conditions / Notes	Reference
Melting Point	195 - 207 °C	Literature values vary slightly (e.g., 204-206°C, 200-207°C).	[1][2][6]
Boiling Point	~464.5 °C	At 760 mmHg.	[1][3]
Density	1.2 g/cm ³ (or 1.2 g/mL)	[1][3]	
pKa	pKa ₁ : 5.80, pKa ₂ : 10.03	At 25 °C.	[8][10]
Optical Rotation	[α] = -105° to -115°	c=1 in Ethanol at 20°C.	[1][6]
Water Solubility	0.25 g/L (Slightly Soluble)	At 20 °C.	[3][9]
Solvent Solubility	Soluble	In ethanol, ether, acetone, benzene, chloroform, and methanol.	[1][2]

Spectroscopic Data

The structure of **Cinchonidine** has been extensively characterized using various spectroscopic techniques. These methods are essential for confirming the identity and purity of the compound.

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY, HSQC, HMBC, and NOESY have been employed for complete structural elucidation.[2][11] A ¹H NMR spectrum in CDCl₃ shows characteristic shifts for the aromatic protons of the quinoline ring and the aliphatic protons of the quinuclidine and vinyl groups.[12]
- Mass Spectrometry: Provides a molecular ion peak corresponding to its molar mass, confirming its elemental composition.[12]

- Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as the O-H stretch from the alcohol and C=N and C=C stretches from the aromatic rings.
- UV-Vis Spectroscopy: UV absorption data is available and has been used for its characterization.[\[10\]](#)

Experimental Protocols

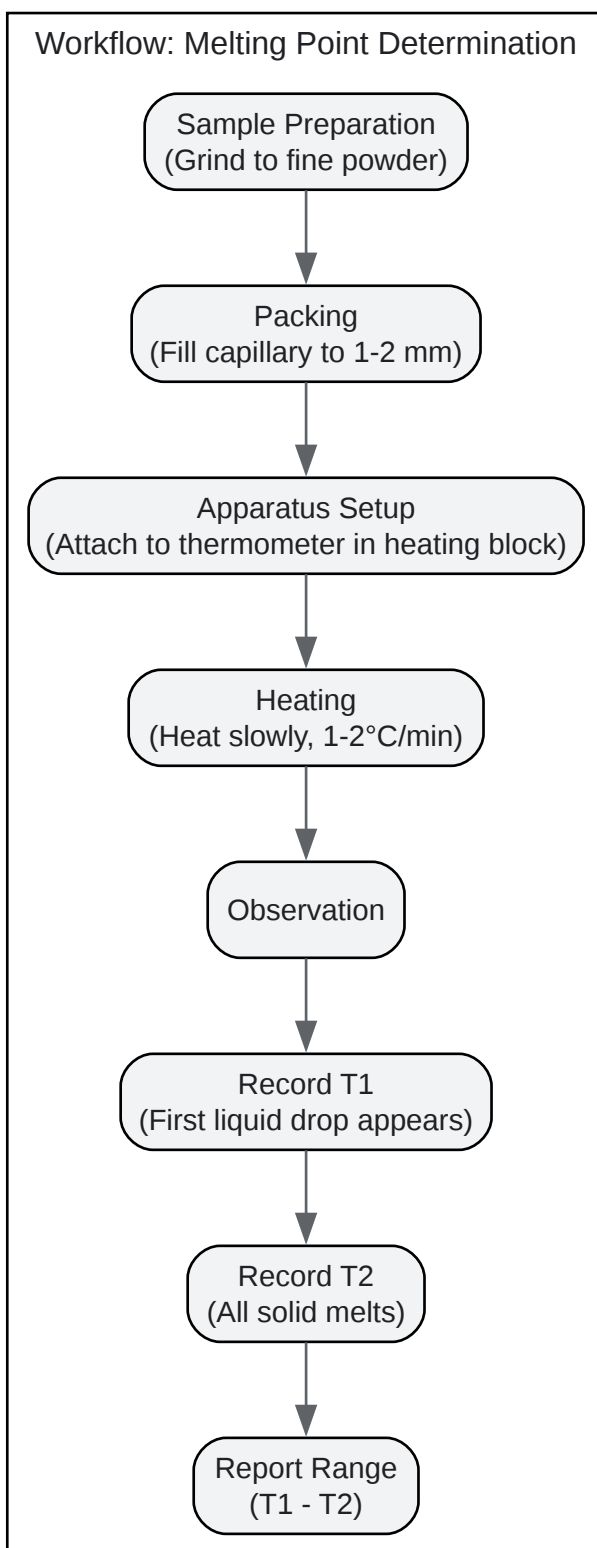
Accurate determination of physicochemical properties is critical. The following are standardized methodologies for key parameters.

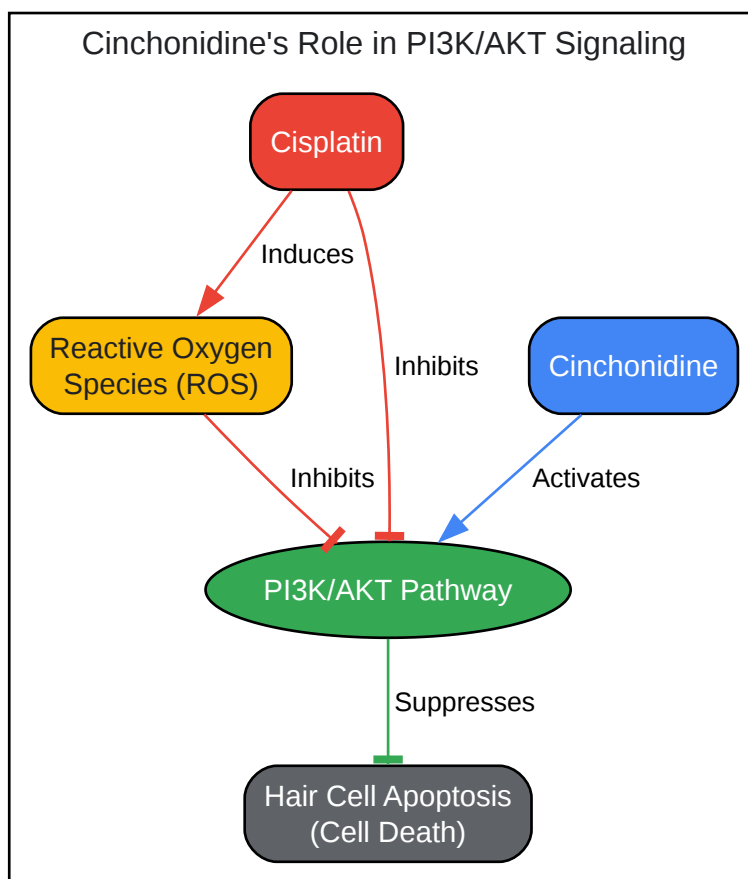
Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow melting range is indicative of high purity.[\[13\]](#)

Methodology:

- Sample Preparation: A small amount of **Cinchonidine** is finely powdered. The open end of a glass capillary tube is pressed into the powder.[\[14\]](#)[\[15\]](#)
- Packing: The tube is inverted and tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[\[14\]](#)[\[15\]](#)
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus (e.g., a Thiele tube with high-boiling point oil or a digital Mel-Temp apparatus).[\[13\]](#)
- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[\[13\]](#)
- Observation and Recording: Two temperatures are recorded:
 - T₁: The temperature at which the first drop of liquid appears.
 - T₂: The temperature at which the last crystal of the solid melts completely.
- Result: The melting point is reported as the range T₁ - T₂.





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